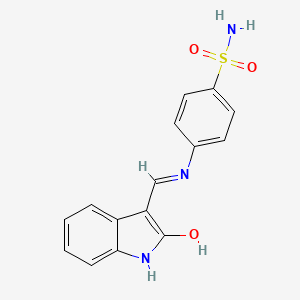![molecular formula C15H14ClNO3S B1638369 2-[(氯乙酰基)氨基]-4-(4-甲基苯基)噻吩-3-羧酸甲酯 CAS No. 519016-63-8](/img/structure/B1638369.png)
2-[(氯乙酰基)氨基]-4-(4-甲基苯基)噻吩-3-羧酸甲酯
描述
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C15H14ClNO3S It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring
科学研究应用
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction or the Paal-Knorr synthesis.
Chloroacetylation: The thiophene ring is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the chloroacetyl group at the desired position on the thiophene ring.
Amination: The chloroacetylated thiophene is then reacted with an amine, such as 4-methylphenylamine, to form the corresponding amide.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: New amide or thioether derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Carboxylic acid.
作用机制
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- Methyl 2-[(bromoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
- Methyl 2-[(acetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Uniqueness
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The 4-methylphenyl substituent also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRLHHCTXFOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


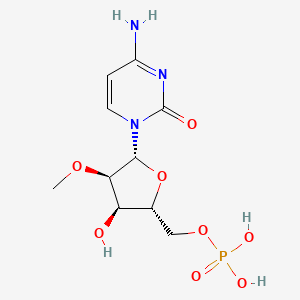
![5-chloro-N-[2-[(3,7-dimethylquinolin-2-yl)amino]ethyl]-3-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B1638294.png)
![Potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B1638297.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B1638302.png)

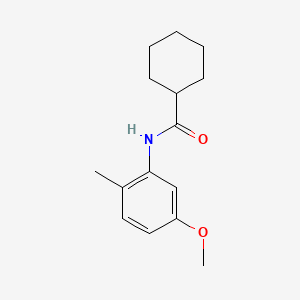

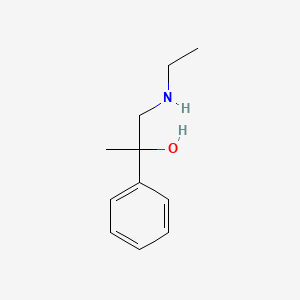
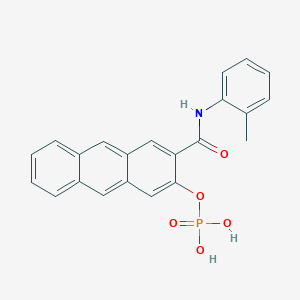
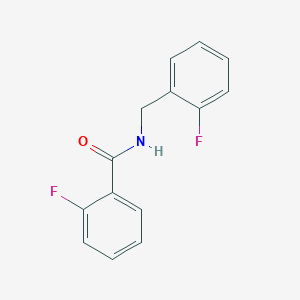
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B1638324.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)

